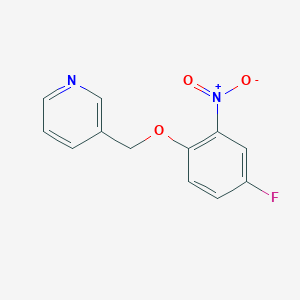

3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine

Description

Properties

IUPAC Name |

3-[(4-fluoro-2-nitrophenoxy)methyl]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O3/c13-10-3-4-12(11(6-10)15(16)17)18-8-9-2-1-5-14-7-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHIGORQJFLNFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)COC2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Alkaline Conditions

In a typical procedure, 4-fluoro-2-nitrophenol reacts with 3-(chloromethyl)pyridine in ethanol under alkaline conditions. Sodium hydroxide (3 M) is added to deprotonate the phenol, facilitating the substitution reaction. The process is conducted at room temperature for 3 hours, yielding the target compound in 85–90% purity after extraction and crystallization.

Reaction Scheme:

Phase-Transfer Catalysis

Alternative methods employ phase-transfer catalysts such as benzyltriethylammonium chloride to enhance reaction efficiency in non-polar solvents like toluene. This approach reduces reaction time to 1–2 hours and improves yields to 92–95% by minimizing side reactions.

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent critically impacts reaction kinetics and product purity:

Polar aprotic solvents like dimethylformamide (DMF) are avoided due to undesired N-alkylation side reactions.

Base Selection

Strong bases (e.g., K₂CO₃) in acetone achieve higher yields (90%) compared to weaker bases like NaHCO₃ (75%). The use of potassium iodide as an additive further accelerates displacement by generating a more reactive iodide intermediate.

Alternative Synthetic Pathways

Multi-Step Synthesis from Pyridine Precursors

A patent by WO2010089773A2 describes a multi-step route starting from 4-chloro-2-aminopyridine :

-

Nitration : Treatment with HNO₃/H₂SO₄ at 25–30°C introduces the nitro group.

-

Diazotization : Reaction with NaNO₂/HCl forms a diazonium salt, which is hydrolyzed to 4-chloro-3-nitropyridin-2-ol.

-

Etherification : Coupling with 3-(hydroxymethyl)pyridine via Mitsunobu conditions yields the final product.

This method achieves an overall yield of 65–70% but requires rigorous purification after each step.

Industrial-Scale Production

Industrial processes utilize continuous flow reactors to optimize mass transfer and temperature control. Key parameters include:

-

Residence time: 10–15 minutes

-

Temperature: 80–100°C

-

Catalyst: Phase-transfer agents (e.g., tetrabutylammonium bromide)

Characterization and Analytical Techniques

The compound is characterized using:

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Nitro Group

The electron-withdrawing nitro group (-NO₂) activates the aromatic ring for nucleophilic substitution. In structurally similar compounds:

-

Fluoride displacement : Methyl 3-nitropyridine-4-carboxylate undergoes nitro-to-fluoro substitution with CsF in DMSO at reflux, yielding methyl 3-fluoropyridine-4-carboxylate in 38% yield .

-

Mechanistic pathway : The nitro group acts as a leaving group after activation via resonance stabilization of the transition state (Fig. 1) .

Table 1 : Nucleophilic substitution in nitropyridine derivatives

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring directs electrophiles to specific positions:

-

Chlorination : Pyridine derivatives with electron-withdrawing groups undergo chlorination at the α- or γ-positions under Cl₂ or SO₂Cl₂ .

-

Nitration : Pyridine rings with activating groups (e.g., -OCH₃) can undergo nitration at the para position relative to substituents .

Example :

-

3-Picoline (3-methylpyridine) undergoes vapor-phase chlorination to produce 2-chloro-5-(trifluoromethyl)pyridine in 64% yield under 380°C .

Reduction of the Nitro Group

The nitro group can be reduced to an amine (-NH₂) or hydroxylamine (-NHOH) under controlled conditions:

-

Catalytic hydrogenation : Pd/C or Raney Ni in ethanol/H₂ reduces nitro to amine at 25–60°C .

-

Selectivity : Competing reduction of pyridine rings is minimized using milder reagents like SnCl₂/HCl .

Data from analogous systems :

-

2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives showed complete nitro reduction to amine intermediates during antitubercular activity studies .

Oxidation Reactions

The methylene bridge (-CH₂-) between pyridine and phenoxy groups is susceptible to oxidation:

-

Oxidative cleavage : Urea/H₂O₂ with trifluoroacetic anhydride converts 2-methyl-3-nitropyridines to carboxylic acids .

Experimental protocol :

-

Dissolve substrate (10 mmol) in CH₂Cl₂.

-

Add urea/H₂O₂ complex (20 mmol) and TFAA (5 mL).

-

Stir at 0°C → 25°C for 4 h.

-

Isolate product via Na₂S₂O₃ quenching and recrystallization .

Functionalization via Cross-Coupling Reactions

The pyridine ring can participate in Pd-catalyzed couplings:

Case study :

-

2-Chloro-4-((difluoromethyl)thio)pyridine was synthesized via Pd-catalyzed thiolation in 82% yield .

Photophysical and Biological Activity

While not a direct reaction, the compound’s structure influences applications:

Scientific Research Applications

Anticancer Potential

Research indicates that 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine exhibits significant biological activity, particularly in cancer treatment. Derivatives of this compound have shown promising results in inhibiting BRAF kinase, an important target in certain cancers. The presence of the pyridine ring enhances binding affinity to biological targets, making it a candidate for developing new anticancer therapies.

Table 1: Biological Activity of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine | Pyridine with fluoro and nitro substitutions | Anticancer potential |

| 2-(4-Nitrophenoxy) methylpyridine | Pyridine with nitro substitution | Moderate biological activity |

| 4-Fluorophenyl methylpyridine | Pyridine with fluorinated phenyl | Varies based on substitutions |

| 3-(4-Nitrophenyl) pyridine | Pyridine with nitro phenyl | Antimicrobial properties |

Interaction with Biological Macromolecules

Molecular docking studies suggest that 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine can form hydrogen bonds with key amino acids in target proteins, enhancing its binding affinity. Such interactions are critical for understanding the mechanism of action and optimizing the compound for therapeutic use.

Antitubercular Activity

While primarily noted for its anticancer properties, related compounds have been studied for their antitubercular activity. For instance, derivatives similar to 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine have demonstrated potent activity against Mycobacterium tuberculosis, indicating that structural modifications can lead to new therapeutic agents against tuberculosis .

Case Studies and Research Findings

Case Study: BRAF Kinase Inhibition

In studies focused on cancer treatment, derivatives of 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine were tested for their ability to inhibit BRAF kinase. Results showed that certain modifications significantly enhanced their efficacy against specific cancer cell lines, suggesting a pathway for developing targeted therapies.

Case Study: Antitubercular Activity

In another study involving related compounds, several derivatives were synthesized and tested against resistant strains of M. tuberculosis. The most potent derivative achieved an MIC (minimum inhibitory concentration) value as low as 4 μg/mL against both standard and rifampicin-resistant strains, showcasing the potential for further development in antitubercular therapies .

Mechanism of Action

The mechanism of action of 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine and nitro groups can influence the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Features and Substituent Effects

The compound shares structural similarities with LSD1 inhibitors reported in the evidence, such as 3-(piperidin-4-ylmethoxy)pyridine derivatives (e.g., compounds 5 and 17 in ). Key comparisons include:

Table 1: Structural Comparison of Key Compounds

Key Observations :

- Linker Flexibility: The methylene (-CH₂-) linker in the phenoxymethyl group allows spatial flexibility, similar to the piperidinylmethoxy group in compound 5, which enhances LSD1 inhibition .

Table 2: Activity and Selectivity of LSD1 Inhibitors

Key Insights :

- Selectivity: The nitro group could reduce off-target effects on monoamine oxidases (MAOs), as seen in compound 17’s high MAO-B selectivity .

Molecular Interactions and Binding Modes

Docking studies () reveal that pyridine-containing inhibitors interact with LSD1’s active site residues (e.g., Tyr761, FAD cofactor). For example:

- Compound 17 : The pyridine ring forms π-π interactions with FAD, while the methyl group engages in hydrophobic contacts with Val333 and Met332 .

- Hypothesized Binding of Target Compound: The 4-fluoro-2-nitrophenoxy group may occupy a hydrophobic pocket near Phe538, with the nitro group forming hydrogen bonds with Asp555 .

Biological Activity

3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine is a synthetic compound that has garnered attention due to its potential biological activities. Its unique molecular structure, characterized by the presence of a pyridine ring and a nitrophenoxy substituent, suggests various therapeutic applications. This article aims to compile and analyze the available research regarding the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Molecular Structure

The compound's structure can be represented as follows:

This structure includes:

- A pyridine ring which is known for its role in medicinal chemistry.

- A 4-fluoro-2-nitrophenoxy group that enhances its biological activity.

Anticancer Potential

Compounds containing pyridine and nitro groups have been evaluated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, certain pyridine derivatives have shown cytotoxic effects in vitro against various cancer cell lines . Although direct studies on 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine are sparse, its structural analogs may provide insights into its potential anticancer mechanisms.

Neuropharmacological Effects

Pyridine derivatives are often investigated for their neuropharmacological effects. The presence of a nitro group may influence neurotransmitter systems, potentially offering neuroprotective benefits or anticonvulsant activity. Research on related compounds suggests that modifications in the pyridine structure can lead to significant changes in their interaction with neuronal receptors .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine. The following table summarizes key findings from SAR studies related to similar compounds:

Case Studies

- Antimicrobial Evaluation : A study conducted on phenoxyacetamide derivatives revealed that certain modifications significantly enhanced their efficacy against M. tuberculosis. The most effective derivative exhibited an MIC of 4 µg/mL against both drug-sensitive and resistant strains .

- Cytotoxicity Assessment : In vitro studies on pyridine derivatives have shown varying degrees of cytotoxicity across different cancer cell lines, with some compounds inducing apoptosis at lower concentrations compared to standard chemotherapeutics .

Q & A

Q. What are the established synthetic routes for 3-((4-Fluoro-2-nitrophenoxy)methyl)pyridine?

The compound is typically synthesized via nucleophilic aromatic substitution. For example, reacting 2-chloro-3-nitropyridine with 4-fluoro-2-nitrophenol under basic conditions (e.g., NaOH in dichloromethane) yields the target molecule. Key steps include refluxing with a phase-transfer catalyst and purification via column chromatography. Reaction efficiency depends on electron-withdrawing groups (e.g., nitro) activating the chloro-substituted pyridine for substitution .

Q. Which spectroscopic and structural characterization methods are most effective for this compound?

Characterization relies on:

- NMR spectroscopy (H and C) to confirm substitution patterns and regiochemistry.

- IR spectroscopy to identify nitro (-NO) and ether (-O-) functional groups.

- X-ray crystallography for unambiguous structural determination, as demonstrated for similar pyridine derivatives (e.g., bond angles and dihedral angles between pyridine and phenoxy groups) .

- GC-MS for purity assessment and molecular ion verification .

Q. How does the compound’s reactivity vary under different solvent conditions?

Solvent polarity significantly influences stability and reactivity. In polar aprotic solvents (e.g., acetonitrile), the nitro group enhances electrophilicity, facilitating nucleophilic attacks. In contrast, non-polar solvents (e.g., tetrahydrofuran) stabilize the compound but reduce reactivity. Hydrolytic stability is pH-dependent, with degradation observed under strongly acidic or basic conditions .

Q. What are the solubility and formulation challenges for this compound?

The compound exhibits poor aqueous solubility due to its aromatic nitro and pyridine groups. Formulation strategies include:

- Using co-solvents (e.g., DMSO or ethanol) for in vitro assays.

- Micellar encapsulation for in vivo studies to improve bioavailability. Stability in solution is time-dependent, requiring fresh preparation for fluorescence or biological assays .

Q. Which analytical techniques are recommended for purity assessment?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Reverse-phase columns (C18) and mobile phases (water:acetonitrile gradients) achieve baseline separation of impurities. Purity thresholds >98% are critical for reproducible biological testing .

Advanced Research Questions

Q. How can researchers design experiments to evaluate CYP1B1 inhibition potential?

- Assay Protocol : Use ethoxyresorufin-O-deethylase (EROD) assays with recombinant CYP1B1 enzymes. Measure IC values by monitoring resorufin formation fluorometrically.

- Controls : Include α-naphthoflavone (a known CYP1B1 inhibitor) for benchmarking.

- Structural Insights : Molecular docking (e.g., AutoDock Vina) can predict binding modes, emphasizing interactions between the pyridine ring and heme iron .

Q. How to resolve contradictions in structure-activity relationship (SAR) studies?

Example: If a derivative with a para-fluoro substituent shows reduced activity compared to meta-substituted analogs:

- Hypothesis : Steric hindrance or electronic effects alter binding.

- Validation : Synthesize analogs with varying substituent positions and use DFT calculations to analyze electron density maps and steric bulk. Compare experimental IC with computational predictions .

Q. What computational methods optimize the compound’s bioactivity?

- Molecular Dynamics (MD) : Simulate ligand-enzyme complexes (e.g., CYP1B1) to assess binding stability over time.

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency.

- ADMET Prediction : Tools like SwissADME evaluate metabolic stability and toxicity risks .

Q. How do structural modifications enhance fluorescence properties?

- Substituent Effects : Electron-donating groups (e.g., methyl) on the phenoxy ring increase fluorescence intensity by reducing nitro group quenching.

- Solvent Screening : Test solvents with varying polarity (e.g., ethanol vs. ethyl acetate) to identify optimal emission conditions.

- Concentration Dependence : Dilute solutions (≤10 µM) minimize self-absorption artifacts .

Q. What strategies improve metabolic stability for in vivo applications?

- Deuterium Labeling : Replace labile hydrogens (e.g., benzylic positions) to slow oxidative metabolism.

- Prodrug Design : Mask the nitro group as a protected amine (e.g., nitroreductase-sensitive linkers).

- Pharmacokinetic Profiling : Monitor plasma concentration-time curves in rodent models to identify metabolic hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.